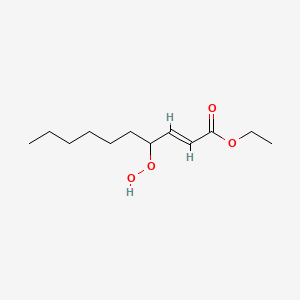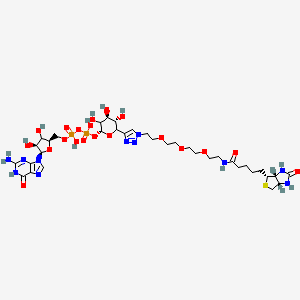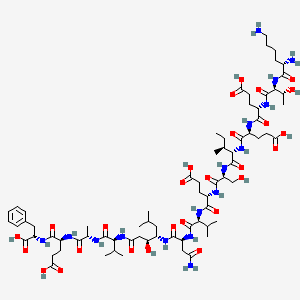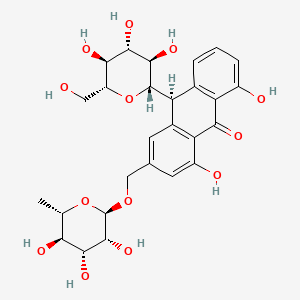
Aloinoside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aloinoside A is a naturally occurring compound found in various species of the Aloe plant, particularly Aloe schelpei. It is known for its significant biological activities, including antioxidant and antimicrobial properties . This compound is a glycoside, which means it consists of a sugar molecule bound to another functional group via a glycosidic bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Aloinoside A typically involves the extraction from Aloe species. The process begins with the collection of fresh Aloe leaves, followed by washing and extraction using solvents like chloroform and methanol . The compound is then isolated using chromatographic techniques such as preparative thin-layer chromatography .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Aloe plants. The leaves are harvested, cleaned, and processed to extract the latex, which contains this compound. The latex is then subjected to solvent extraction and purification processes to isolate the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Aloinoside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxy derivatives .
Wissenschaftliche Forschungsanwendungen
Aloinoside A has a wide range of scientific research applications:
Wirkmechanismus
Aloinoside A is structurally similar to other compounds found in Aloe species, such as Aloin A, Aloin B, and Aloinoside B . it is unique in its specific glycosidic linkage and the presence of certain functional groups that confer distinct biological activities.
Vergleich Mit ähnlichen Verbindungen
- Aloin A (CAS#1415-73-2)
- Aloin B (CAS#28371-16-6)
- Aloinoside B (CAS#11006-91-0)
- 10-Hydroxyaloin B (CAS#134863-92-6)
These compounds share similar structural features but differ in their specific functional groups and biological activities .
Eigenschaften
CAS-Nummer |
56645-88-6 |
|---|---|
Molekularformel |
C27H32O13 |
Molekulargewicht |
564.5 g/mol |
IUPAC-Name |
(10S)-1,8-dihydroxy-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-10H-anthracen-9-one |
InChI |
InChI=1S/C27H32O13/c1-9-19(31)22(34)25(37)27(39-9)38-8-10-5-12-16(26-24(36)23(35)20(32)15(7-28)40-26)11-3-2-4-13(29)17(11)21(33)18(12)14(30)6-10/h2-6,9,15-16,19-20,22-32,34-37H,7-8H2,1H3/t9-,15+,16-,19-,20+,22+,23-,24+,25+,26-,27+/m0/s1 |
InChI-Schlüssel |
BUPDVJFRVYWYEV-PIVIZACJSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCC2=CC3=C(C(=C2)O)C(=O)C4=C([C@@H]3[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=CC=C4O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2=CC3=C(C(=C2)O)C(=O)C4=C(C3C5C(C(C(C(O5)CO)O)O)O)C=CC=C4O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


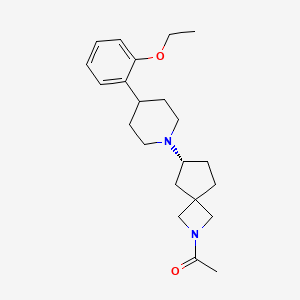
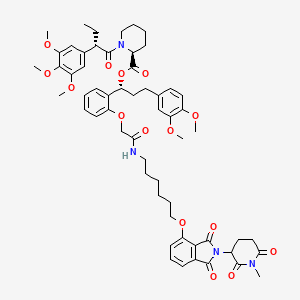
![N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide](/img/structure/B15136607.png)
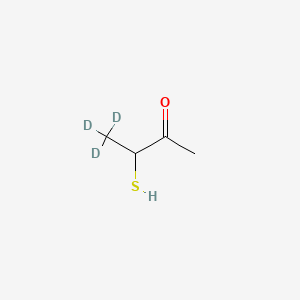
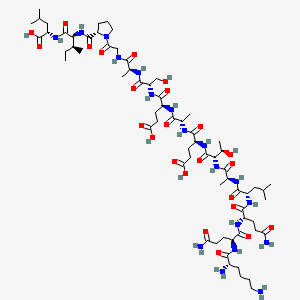
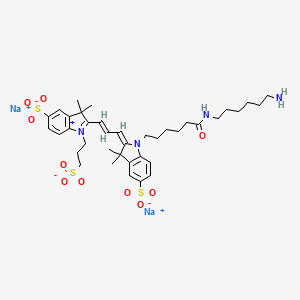

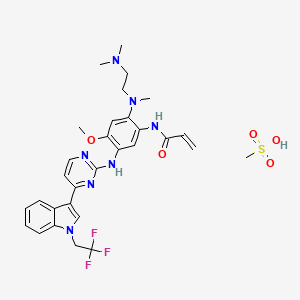
![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)

